Cancer/testis antigen 2, also known as Cancer/testis antigen 2 (103-111), is a member of the cancer/testis antigen family, which includes proteins typically expressed in the germ cells of the testis and aberrantly in various malignancies. This antigen is encoded by the CTAG2 gene located on the X chromosome and is part of the ESO/LAGE family of cancer/testis antigens. The expression of these antigens is generally restricted to germ cells, making them attractive targets for cancer immunotherapy due to their limited presence in normal tissues and their frequent expression in tumors.
Cancer/testis antigens, including Cancer/testis antigen 2, are classified based on their unique expression patterns. They are primarily found in testicular germ cells but can also be expressed in a variety of tumors, including melanoma, breast cancer, and lung cancer. The CTAG2 gene has been identified as a potential autoimmunogenic tumor antigen, making it a candidate for therapeutic targeting in cancer treatments .
The synthesis of Cancer/testis antigen 2 involves recombinant DNA technology. Typically, the gene encoding this antigen is cloned into an expression vector and introduced into host cells (such as bacteria or mammalian cells) for protein production. Techniques such as polymerase chain reaction (PCR) are used to amplify the CTAG2 gene, followed by ligation into plasmids that contain appropriate promoters for expression. The expressed protein can then be purified using affinity chromatography methods.
The molecular structure of Cancer/testis antigen 2 has been characterized through various techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein exhibits a unique folding pattern typical of cancer/testis antigens, which often includes disordered regions that may facilitate interactions with immune components.
Cancer/testis antigen 2 interacts with various immune system components, particularly T cells. This interaction can trigger immune responses against tumor cells expressing this antigen. The reactions involve:
The mechanism of action for Cancer/testis antigen 2 involves its recognition by cytotoxic T lymphocytes. Upon presentation by major histocompatibility complex class I molecules on tumor cells:
Studies have shown that patients with tumors expressing Cancer/testis antigens often have higher levels of specific T cell responses, correlating with better prognosis .
Cancer/testis antigen 2 has significant potential applications in cancer immunotherapy. Its primary uses include:
Cancer/testis antigen 2 (CTAG2), commonly designated as LAGE-1 (L antigen family member 1) or CAMEL (CTL-recognized antigen on melanoma), was identified in the late 1990s through serological analysis of recombinant cDNA expression libraries (SEREX) from cancer patients. This methodology enabled the discovery of immunogenic tumor antigens that elicit spontaneous humoral immune responses in cancer patients [1] [4]. CTAG2 belongs to the ESO/LAGE family of cancer-testis antigens (CTAs), which includes the extensively studied NY-ESO-1 (CTAG1B). The CTAG2 gene produces multiple protein isoforms through alternative splicing, including LAGE-1a (short form) and LAGE-1b (long form), with the latter containing an extended C-terminal region [4].
CTAs are classified based on their restricted expression pattern: predominantly in male germ cells (spermatogonia, spermatocytes) and diverse malignancies but minimally in somatic tissues. CTAG2 exemplifies this pattern with expression documented in melanoma, breast cancer, bladder cancer, and prostate cancer, while in normal tissues, it is primarily detected in testis and occasionally placenta [3] [4]. Its immunogenic properties were confirmed when cytotoxic T-lymphocytes (CTLs) derived from melanoma patients were shown to recognize the CAMEL epitope, an alternative open reading frame product of the CTAG2 gene [4]. This established CTAG2 as a compelling target for cancer immunotherapy due to its tumor-specific expression and inherent immunogenicity.
Table 1: Classification and Aliases of CTAG2
Property | Designation |
---|---|
Official Symbol | CTAG2 |
Approved Name | Cancer/testis antigen 2 |
Aliases | LAGE-1, CAMEL, CT6.2, ESO2 |
CTA Family | ESO/LAGE |
Immunogenic Products | LAGE-1a, LAGE-1b, CAMEL peptide |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: